Cas no 83051-21-2 (5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-Amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a specialized heterocyclic compound featuring an isoindole-1,3-dione core substituted with an amino group at the 5-position and an isopropyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The amino group enhances its versatility in further functionalization, while the isopropyl moiety contributes to steric and electronic modulation. Its stable dihydro-isoindole scaffold ensures compatibility with diverse reaction conditions, facilitating applications in medicinal chemistry and material science. The compound’s well-defined properties support precise synthetic modifications, underscoring its utility in research and industrial settings.
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
83051-21-2 structure
Product name:5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:83051-21-2
MF:C11H12N2O2
Molecular Weight:204.225182533264
CID:6528151
PubChem ID:22501979

5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(1-methylethyl)-
    • インチ: 1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3
    • InChIKey: FXXIEDZMDGZPDJ-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(N)C=C2)C(=O)N1C(C)C

じっけんとくせい

  • 密度みつど: 1.301±0.06 g/cm3(Predicted)
  • Boiling Point: 375.0±25.0 °C(Predicted)
  • 酸度系数(pKa): 0.87±0.20(Predicted)

5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1105548-0.1g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
0.1g
$364.0 2023-10-27
Enamine
EN300-1105548-1.0g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2
1g
$728.0 2023-05-27
Enamine
EN300-1105548-5.0g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2
5g
$2110.0 2023-05-27
Enamine
EN300-1105548-0.05g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
0.05g
$348.0 2023-10-27
Enamine
EN300-1105548-0.5g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
0.5g
$397.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041806-5g
5-Amino-2-isopropylisoindoline-1,3-dione
83051-21-2 97%
5g
¥10206.00 2024-07-28
Enamine
EN300-1105548-10.0g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2
10g
$3131.0 2023-05-27
Enamine
EN300-1105548-2.5g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
2.5g
$810.0 2023-10-27
Enamine
EN300-1105548-10g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
10g
$1778.0 2023-10-27
Enamine
EN300-1105548-0.25g
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
83051-21-2 95%
0.25g
$381.0 2023-10-27

5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献

5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報

5-Amino-2-(Propan-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview

5-Amino-2-(Propan-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione is a structurally unique compound with the CAS Registry Number 83051-21-2. This compound belongs to the class of isoindole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug discovery. The molecule features a dihydroisoindole skeleton with an amino group at position 5 and an isopropyl group at position 2, contributing to its distinctive chemical properties and reactivity.

The synthesis of 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, making it a valuable tool in stereochemistry studies. Its structural versatility has also been leveraged in the development of novel bioactive molecules, particularly in the fields of oncology and neurodegenerative diseases.

One of the most notable aspects of 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is its potential as a precursor for drug development. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Moreover, its ability to modulate key cellular pathways has been highlighted in recent research, further underscoring its importance in medicinal chemistry.

In terms of pharmacokinetics, 5-amino derivatives have demonstrated favorable absorption profiles in preclinical models, suggesting potential for oral delivery. This attribute is particularly advantageous in drug development, where bioavailability is a critical factor. Additionally, the compound's stability under physiological conditions has been validated through rigorous testing, ensuring its suitability for in vivo studies.

The application of dihydroisoindole derivatives in materials science has also been explored, with researchers investigating their use as building blocks for advanced materials. The incorporation of amino groups into such frameworks has been shown to enhance material properties such as mechanical strength and thermal stability. This dual functionality makes 5-amino isoindole derivatives a valuable asset across multiple disciplines.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 5-amino isoindole derivatives at the molecular level. Advanced molecular modeling techniques have provided insights into their interaction with biological targets, paving the way for rational drug design strategies. These findings have been instrumental in guiding subsequent experimental studies and refining synthetic approaches.

In conclusion, 5-amino isoindole derivatives, particularly 5-amino propan derivative, represent a compelling area of research with vast potential across various scientific domains. As ongoing studies continue to uncover new applications and mechanisms of action for this compound class, their role in advancing science and technology is expected to grow significantly.

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